molecular formula C13H21N3O3 B11779846 Ethyl 2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate

Ethyl 2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate

Cat. No.: B11779846
M. Wt: 267.32 g/mol
InChI Key: MDWKYEYFQUAHCU-UHFFFAOYSA-N
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Description

Ethyl2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a morpholine group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable diketone with hydrazine to form the pyrazole ring. For instance, acetylacetone can be reacted with hydrazine hydrate under reflux conditions to yield 3,5-dimethylpyrazole.

    Introduction of the Morpholine Group: The 3,5-dimethylpyrazole is then subjected to a nucleophilic substitution reaction with morpholine. This step is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

    Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate. This reaction is typically conducted under reflux conditions in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of Ethyl2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:

    3,5-Dimethyl-1H-pyrazole: Lacks the morpholine and ethyl acetate groups, resulting in different chemical and biological properties.

    Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: Similar structure but without the morpholine group, leading to variations in reactivity and applications.

    Morpholine-substituted pyrazoles: Compounds with similar morpholine substitution but different ester groups, affecting their overall properties and uses.

Biological Activity

Ethyl 2-(3,5-dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetate (CAS Number: 1707379-64-3) is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, including antibacterial and antifungal properties, as well as its pharmacological applications.

  • Molecular Formula : C₁₃H₂₁N₃O₃
  • Molecular Weight : 267.32 g/mol
  • CAS Number : 1707379-64-3

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented, showcasing its effectiveness.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Observations
Staphylococcus aureus8Effective against both MRSA and MSSA
Escherichia coli16Moderate activity
Pseudomonas aeruginosa32Limited effectiveness
Bacillus subtilis4Highly effective

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains such as MRSA.

Antifungal Activity

In addition to its antibacterial effects, this compound has also demonstrated antifungal activity. Various studies have tested its efficacy against common fungal pathogens.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)Observations
Candida albicans20Moderate activity
Aspergillus niger40Limited effectiveness
Fusarium oxysporum25Effective against certain strains

The compound's antifungal properties indicate its potential use in treating fungal infections, particularly in immunocompromised patients.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the pyrazole ring and the morpholine moiety play crucial roles in interacting with microbial cell membranes or specific metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds exhibited strong antibacterial activity against multidrug-resistant bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Antifungal Assessment : Research published in MDPI explored various pyrazole derivatives for their antifungal properties. This compound was noted for its moderate antifungal activity against Candida species .
  • Pharmacological Applications : A comprehensive review on pyrimidine-based drugs emphasized the potential therapeutic applications of pyrazole derivatives in treating infections due to their diverse biological activities .

Properties

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

ethyl 2-(3,5-dimethyl-4-morpholin-3-ylpyrazol-1-yl)acetate

InChI

InChI=1S/C13H21N3O3/c1-4-19-12(17)7-16-10(3)13(9(2)15-16)11-8-18-6-5-14-11/h11,14H,4-8H2,1-3H3

InChI Key

MDWKYEYFQUAHCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)C2COCCN2)C

Origin of Product

United States

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